
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is an organic compound that features a fluorinated cyclopropyl group attached to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate typically involves the introduction of the 1-fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent. This reaction is performed under mild conditions and is compatible with a wide range of aryl and alkenyl halides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its unique structure allows for targeted modifications that can improve pharmacokinetic properties .
Research indicates that this compound may exhibit significant biological activity, including:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases.
- Receptor Binding : The fluorine atom can modulate binding affinity and selectivity towards molecular targets, impacting the compound's overall biological activity .
Agrochemicals
In addition to medicinal applications, this compound is explored for use in developing agrochemicals due to its structural features that may enhance efficacy against pests or diseases affecting crops .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Fluorinated Pharmaceuticals :
- Biological Evaluation :
Mechanism of Action
The mechanism of action of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the cyclopropyl group can influence the compound’s binding affinity and selectivity by modulating its conformation, pKa, and lipophilicity. These properties can affect the compound’s pharmacokinetic profile and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-chlorocyclopropyl)-3-oxopropanoate
- Ethyl 3-(1-bromocyclopropyl)-3-oxopropanoate
- Ethyl 3-(1-iodocyclopropyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biological Activity
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can influence its reactivity and interaction with biological targets. The molecular formula is C8H11FO3, and it has been synthesized through various chemical pathways, often involving the modification of existing compounds to enhance biological efficacy.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cancer proliferation .
- Antiviral Activity : Research has suggested that compounds with similar structures can possess antiviral properties. This compound may inhibit viral replication by interfering with viral enzymes or by modulating host cell responses to infection .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluating similar compounds reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including Jurkat and Ramos cells. For instance, compounds derived from cyclopropane structures exhibited IC50 values as low as 1.42 µM, suggesting strong potential for further development as anticancer agents .
- Antiviral Efficacy : In vitro assays demonstrated that related compounds effectively reduced viral loads in models infected with respiratory syncytial virus (RSV). These findings support the hypothesis that this compound could also exhibit antiviral properties, warranting further exploration in this area .
Data Tables
Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
---|---|---|---|
Cytotoxicity | Jurkat | 10.85 | Induction of apoptosis |
Cytotoxicity | Ramos | 1.42 | Inhibition of proliferation |
Antiviral Activity | RSV model | N/A | Reduced viral load |
Properties
IUPAC Name |
ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-2-12-7(11)5-6(10)8(9)3-4-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSKRGYMFYHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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